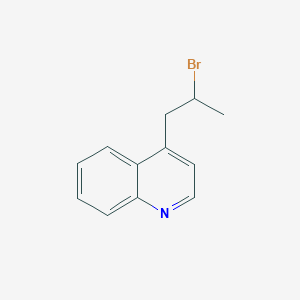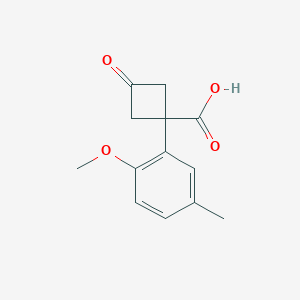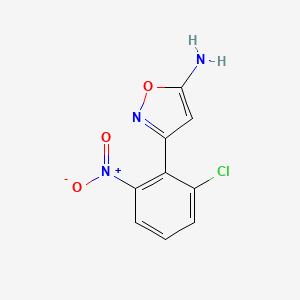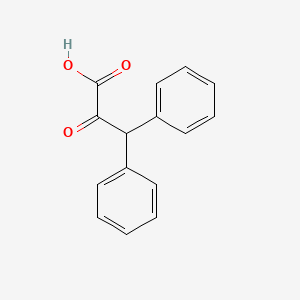
1-(5-Bromofuran-2-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromofuran-2-yl)prop-2-en-1-ol is an organic compound that features a brominated furan ring attached to a propenol group This compound is of interest due to its unique structure, which combines the reactivity of both the furan and propenol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromofuran-2-yl)prop-2-en-1-ol typically involves the bromination of furan followed by the introduction of the propenol group. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 5-bromofuran is then subjected to a propenylation reaction using propargyl alcohol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The propenol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: The major products include 1-(5-bromofuran-2-yl)prop-2-en-1-al and 1-(5-bromofuran-2-yl)prop-2-enoic acid.
Reduction: The major product is 1-(furan-2-yl)prop-2-en-1-ol.
Substitution: The major products depend on the nucleophile used, such as 1-(5-aminofuran-2-yl)prop-2-en-1-ol or 1-(5-mercaptofuran-2-yl)prop-2-en-1-ol.
Applications De Recherche Scientifique
1-(5-Bromofuran-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of 1-(5-Bromofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)prop-2-yn-1-ol: This compound features a brominated phenyl ring instead of a furan ring, leading to different reactivity and applications.
1,1-Bis(4-fluorophenyl)prop-2-en-1-ol:
Uniqueness: 1-(5-Bromofuran-2-yl)prop-2-en-1-ol is unique due to the presence of the brominated furan ring, which offers distinct reactivity compared to other brominated aromatic compounds. The combination of the furan and propenol groups provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H7BrO2 |
|---|---|
Poids moléculaire |
203.03 g/mol |
Nom IUPAC |
1-(5-bromofuran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7BrO2/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2 |
Clé InChI |
DYOJBMUGXDJCMZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC=C(O1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







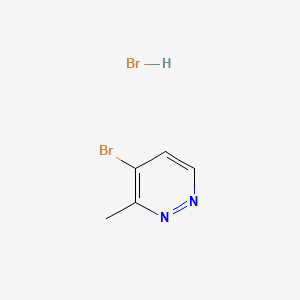

![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
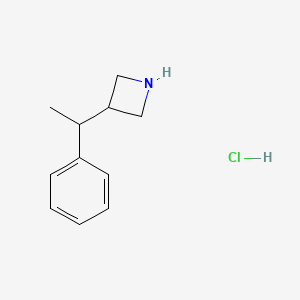
![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
